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3-(Pyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B13470709
M. Wt: 226.30 g/mol
InChI Key: NXPBELJIRIWMML-UHFFFAOYSA-N
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Description

Placement within the Benzene (B151609) Sulfonamide Chemical Class

3-(Pyrrolidin-1-yl)benzene-1-sulfonamide belongs to the benzenesulfonamides, a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) directly attached to a benzene ring. mdpi.com This functional group is a cornerstone in the development of a wide array of pharmaceuticals. longdom.org The benzenesulfonamide (B165840) moiety is known for its chemical stability and its ability to act as a versatile scaffold in drug design. researchgate.net

Compounds in this class are typically crystalline solids with defined melting points and exhibit poor solubility in water but better solubility in organic solvents. researchgate.net The sulfonamide group can form hydrogen bonds, a property that is crucial for its interaction with biological targets. nih.gov The synthesis of benzenesulfonamides often involves the reaction of a benzenesulfonyl chloride with an amine. longdom.orgresearchgate.net

Table 1: General Physicochemical Properties of Benzenesulfonamide Analogs

Property Typical Value/Characteristic
Molecular Weight Varies based on substitution
XLogP3 Generally in the range of 0-3
Hydrogen Bond Donor Count 1-2
Hydrogen Bond Acceptor Count 3-5
Rotatable Bond Count 2-4
Solubility Low in water, higher in organic solvents

Note: This table represents typical data for analogous compounds and is for illustrative purposes.

Significance of the Pyrrolidine (B122466) Moiety in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly significant structural motif in medicinal chemistry. nih.gov This scaffold is present in numerous natural products, including alkaloids like nicotine, and is a key component of many synthetic drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its prevalence is due to several advantageous properties.

The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings. nih.gov This three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with enzymes and receptors. The stereochemistry of substituted pyrrolidine rings can also be precisely controlled, allowing for the synthesis of specific stereoisomers with distinct biological activities. nih.gov The incorporation of a pyrrolidine moiety can influence a molecule's pharmacokinetic properties, such as metabolic stability and bioavailability. nih.gov

Overview of Advanced Research Paradigms Applicable to the Chemical Compound

The study of this compound and related compounds is advanced through several modern research paradigms. These methodologies enable a deeper understanding of the compound's behavior at a molecular level and help in the rational design of new derivatives with desired properties.

Molecular Docking: This computational technique is used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. For sulfonamide derivatives, molecular docking studies can elucidate the binding interactions with target enzymes, such as carbonic anhydrase or various kinases, providing insights into their mechanism of action. longdom.org These studies can reveal key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of related molecules, QSAR can identify the physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that are critical for their activity. mdpi.com This information is invaluable for designing new compounds with enhanced potency and selectivity.

Advanced Synthetic Methodologies: The synthesis of sulfonamides and other complex organic molecules has been significantly advanced by modern techniques. For instance, microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields for the synthesis of sulfonamide derivatives. longdom.org Palladium-catalyzed cross-coupling reactions have also become a powerful tool for the efficient construction of complex molecules containing the benzenesulfonamide scaffold. researchgate.net

Spectroscopic and Crystallographic Analysis: The precise structure of this compound and its derivatives can be unequivocally determined using a combination of spectroscopic techniques and X-ray crystallography. High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the connectivity of atoms, while Fourier-transform infrared (FTIR) spectroscopy identifies the characteristic vibrational frequencies of the functional groups, such as the S=O and N-H stretches of the sulfonamide moiety. researchgate.net

Table 2: Representative Spectroscopic Data for Analogous Benzenesulfonamides

Spectroscopic Technique Characteristic Peaks/Signals
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1350 & ~1160 (asymmetric and symmetric SO₂ stretch)
¹H NMR (ppm) 7.0-8.0 (aromatic protons), 3.0-4.0 (protons adjacent to nitrogen), 1.5-2.5 (aliphatic protons)

| ¹³C NMR (ppm) | 120-145 (aromatic carbons), 40-60 (carbons adjacent to nitrogen) |

Note: The data in this table is representative of benzenesulfonamide compounds and is for illustrative purposes. Specific values for this compound may vary.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, studies on closely related analogs provide significant insights into its potential properties and applications.

Research on substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzene sulfonamides has demonstrated their potential as anti-inflammatory agents. nih.gov In these studies, the benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-activated microglial cells. nih.gov The SO₂-substituted compounds were found to be effective, with some derivatives showing IC₅₀ values in the low micromolar range. nih.gov The most potent of these compounds also demonstrated the ability to block the inducible nitric oxide synthase (iNOS) and reduce the release of pro-inflammatory cytokines. nih.gov

Furthermore, various benzenesulfonamide derivatives have been synthesized and tested for their antimicrobial activity. researchgate.net For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide and its subsequent testing against Gram-positive and Gram-negative bacteria revealed significant antimicrobial properties. researchgate.net These studies often involve a one-pot synthesis reaction, followed by structural elucidation using FTIR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net The biological activity is then quantified by determining the zone of inhibition against various bacterial strains. researchgate.net

The synthesis of such compounds typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in the presence of a base. researchgate.netresearchgate.net The resulting products are then purified and characterized to confirm their structure and purity. The characterization data from these analogous compounds can be used to predict the expected spectroscopic features of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2S B13470709 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-pyrrolidin-1-ylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,11,13,14)

InChI Key

NXPBELJIRIWMML-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide

The construction of this compound can be approached through several synthetic routes, primarily involving the formation of the sulfonamide bond or the pyrrolidine (B122466) ring.

Conventional Amidation and Sulfonylation Approaches

A traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, this can be achieved through two primary pathways:

Route A: Reaction of a Pre-formed Pyrrolidinylbenzenesulfonyl Chloride with Ammonia (B1221849): This approach commences with the synthesis of the key intermediate, 3-(pyrrolidin-1-yl)benzene-1-sulfonyl chloride. This intermediate can then be subjected to amination using ammonia or an ammonia equivalent to furnish the final product. The reaction of sulfonyl chlorides with ammonia is a well-established transformation in organic synthesis.

Route B: Reaction of a Halobenzenesulfonamide with Pyrrolidine: An alternative strategy involves the coupling of a 3-halobenzenesulfonamide (e.g., 3-bromo- (B131339) or 3-iodobenzenesulfonamide) with pyrrolidine. This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction has become a powerful tool for the formation of carbon-nitrogen bonds.

Another conventional approach involves building the pyrrolidine ring onto a pre-existing aminobenzenesulfonamide core. This can be accomplished by reacting 3-aminobenzenesulfonamide (B1265440) with a suitable dielectrophile, such as 1,4-dibromobutane, in the presence of a base. This method relies on the nucleophilicity of the amino group to displace the leaving groups on the alkyl chain, leading to the formation of the five-membered pyrrolidine ring.

Exploration of Novel Synthetic Pathways

Recent advancements in synthetic methodology offer novel approaches to the synthesis of sulfonamides and N-aryl pyrrolidines. One such strategy involves the iridium-catalyzed successive reductive amination of diketones with anilines to construct N-aryl-substituted pyrrolidines. nih.gov While not a direct synthesis of the target molecule, this methodology could be adapted. For instance, a suitably functionalized diketone could be reacted with 3-aminobenzenesulfonamide to form the pyrrolidine ring.

Another innovative approach is the direct synthesis of primary sulfonamides from organometallic reagents and specialized sulfinylamine reagents. nih.gov This method bypasses the need for the often moisture-sensitive sulfonyl chlorides. In principle, an organometallic derivative of 3-(pyrrolidin-1-yl)benzene could be reacted with a suitable electrophilic aminating agent to form the sulfonamide group directly.

One-Pot Synthetic Protocols for Related Benzene (B151609) Sulfonamides

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot protocol for this compound is not prominently described in the literature, related methodologies for other benzene sulfonamides have been reported. For example, a one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide has been achieved by reacting benzene sulfonyl chloride with 3-aminopyridine (B143674) in the presence of an aqueous base. researchgate.net This suggests the feasibility of developing a one-pot procedure for the target molecule, potentially by combining the formation of the sulfonyl chloride and its subsequent reaction with pyrrolidine in a single reaction vessel.

Furthermore, one-pot methods for the construction of pyrrolidines from halogenated amides have been developed, integrating amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.comresearchgate.net Such a strategy could potentially be adapted, starting from a suitably halogenated precursor derived from 3-aminobenzenesulfonamide.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the product. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst system (if applicable), and base.

For the Buchwald-Hartwig amination of a 3-halobenzenesulfonamide with pyrrolidine, a design of experiments (DoE) approach can be systematically employed to identify the optimal conditions. Factors such as the palladium precursor, phosphine (B1218219) ligand, base, and temperature all play a crucial role in the outcome of the reaction.

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the synthesis of this compound via a palladium-catalyzed amination of 3-bromobenzenesulfonamide (B181283) with pyrrolidine.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene10065
2Pd₂(dba)₃XPhosNaOt-BuToluene10085
3Pd₂(dba)₃XPhosK₃PO₄Dioxane11078
4Pd₂(dba)₃XPhosLHMDSToluene8092
5Pd(OAc)₂SPhosNaOt-BuToluene10075

Derivatization Strategies for Structural Modification of the Chemical Compound

Structural modification of this compound is a key strategy for modulating its physicochemical and biological properties. The benzene ring serves as a versatile scaffold for the introduction of additional functional groups.

Modifications at the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the pyrrolidin-1-yl group and the sulfonamide group, will govern the position of the incoming electrophile. The pyrrolidin-1-yl group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. The sulfonamide group is a deactivating, meta-directing group. The powerful activating effect of the pyrrolidinyl group is expected to dominate the directing effects.

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzene ring, likely at the positions ortho and para to the pyrrolidinyl group.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the introduction of a halogen atom onto the aromatic ring, again, primarily at the ortho and para positions relative to the pyrrolidinyl substituent.

Friedel-Crafts Acylation and Alkylation: These reactions, employing an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride, would introduce an acyl or alkyl group, respectively, onto the benzene ring. wikipedia.orglibretexts.org The positions of substitution would be directed by the activating pyrrolidinyl group.

The following table provides a summary of potential derivatization reactions at the benzene ring.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄2-Nitro-5-(pyrrolidin-1-yl)benzene-1-sulfonamide and 4-Nitro-3-(pyrrolidin-1-yl)benzene-1-sulfonamide
BrominationBr₂, FeBr₃2-Bromo-5-(pyrrolidin-1-yl)benzene-1-sulfonamide and 4-Bromo-3-(pyrrolidin-1-yl)benzene-1-sulfonamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-5-(pyrrolidin-1-yl)benzene-1-sulfonamide and 4-Acetyl-3-(pyrrolidin-1-yl)benzene-1-sulfonamide

Modifications at the Pyrrolidine Moiety

The pyrrolidine ring within sulfonamide derivatives presents a versatile scaffold for structural modifications aimed at optimizing various chemical and biological properties. researchgate.net Strategic substitutions at different positions of the pyrrolidine moiety can significantly influence the compound's characteristics. researchgate.netnih.gov

Key positions for substitution on the pyrrolidine ring include the nitrogen atom (N1), and the carbon atoms at the 3rd and 5th positions. researchgate.net The basicity and nucleophilicity of the pyrrolidine nucleus are primarily conferred by the nitrogen atom, which, as a secondary amine, can be functionalized to introduce diverse aromatic rings. nih.gov For instance, in the synthesis of benzimidazole (B57391) carboxamides, the pyrrolidine nitrogen was functionalized with various aromatic groups to explore their inhibitory effects on poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov

Substitutions on the carbon framework of the pyrrolidine ring have also been extensively explored. Fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides have been shown to offer better in vitro potency in certain contexts. nih.gov Additionally, the introduction of groups such as a benzhydryl or sec-butyl group at the 3-position of a pyrrolidine-2,5-dione ring has been investigated for its influence on anticonvulsant properties. nih.gov The stereochemistry of these substitutions is also crucial; for example, the orientation of a 3-R-methylpyrrolidine group has been found to be responsible for specific antagonist activity at the estrogen receptor α. nih.gov

Another significant modification involves the oxidation of the pyrrolidine ring, which can lead to the formation of the corresponding pyrrolidone. researchgate.net Furthermore, the pyrrolidine scaffold itself is essential in certain biological interactions, such as the 2-(hydroxymethyl)pyrrolidine scaffold forming a key hydrogen bond with the amino acid Asp178 in the binding pocket of Sphingosine Kinase 1 (SphK1). nih.gov

The table below summarizes various modifications at the pyrrolidine moiety and their described context.

Modification Site Substituent/Modification Context/Observation Reference
Pyrrolidine N1Various Aromatic RingsFunctionalization to synthesize benzimidazole carboxamides as PARP-1 and -2 inhibitors. nih.gov
Pyrrolidine C3Fluorophenyl GroupsOffered better in vitro potency and efflux ratio profiles in certain GlyT1 inhibitors. nih.gov
Pyrrolidine C33-R-Methyl GroupThe specific orientation dictates pure estrogen receptor α antagonist activity. nih.gov
Pyrrolidine C3Benzhydryl or sec-Butyl GroupInvestigated in pyrrolidine-2,5-dione acetamides for anticonvulsant properties. nih.gov
Pyrrolidine RingOxidationTransformation of the pyrrolidine ring to a pyrrolidone. researchgate.net
Pyrrolidine C2Hydroxymethyl GroupEssential for hydrogen bonding with Asp178 in the binding pocket of SphK1. nih.gov

Chemical Transformation Pathways of Related Sulfonamide Derivatives

The benzenesulfonamide (B165840) structure is a robust pharmacophore, and its chemical transformations are central to the synthesis of diverse derivatives. ctppc.orgresearchgate.net The most fundamental transformation is the formation of the sulfonamide bond itself, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov For instance, N-pyridin-3-yl-benzenesulfonamide can be synthesized in high yield through the reaction of benzenesulfonyl chloride with 3-aminopyridine. researchgate.net Similarly, reacting p-toluene sulfonyl chloride with amines like ethylene (B1197577) diamine or propylamine (B44156) is a common method to produce the corresponding sulfonamides. ctppc.org

Once formed, the sulfonamide moiety can undergo further transformations, although this is less common than modifications to other parts of the molecule. In some studies, the transformation of the sulfonamide group into other functional groups such as amides, carbamides, tertiary amines, and ureas has been explored, though in specific cases related to GlyT1 inhibitors, this led to inactive compounds. nih.gov

More frequently, transformations are carried out on other parts of the molecule while the sulfonamide group remains intact. For example, in the synthesis of novel pyrrolidine-based benzenesulfonamide derivatives, a key intermediate, 4-[5-(3-fluoro-4-methoxyphenyl)-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]benzenesulfonamide, is reacted with various alkyl or aryl halides to generate a library of compounds. researchgate.net This demonstrates a pathway where the sulfonamide acts as a stable anchor while modifications are made elsewhere.

Another important synthetic pathway involves palladium-catalyzed cross-coupling reactions. Arylboronic acids can be converted to their corresponding arylsulfonyl chlorides via a palladium-catalyzed chlorosulfonylation reaction. nih.gov These in situ generated sulfonyl chlorides can then be directly reacted with a range of primary or secondary amines, including weakly nucleophilic anilines, to afford the desired sulfonamides without the need to isolate the sulfonyl chloride intermediate. nih.gov

The table below outlines key chemical transformation pathways involving sulfonamide derivatives.

Pathway Reactants Product Description Reference
Sulfonamide FormationBenzenesulfonyl chloride, 3-aminopyridineN-pyridin-3-yl-benzenesulfonamideA direct condensation reaction to form the sulfonamide linkage. researchgate.net
Sulfonamide Formationp-Toluene sulfonyl chloride, Ethylene diamine4-methyl-N-(2-aminoethyl)benzenesulfonamideStandard synthesis of an N-substituted benzenesulfonamide. ctppc.org
Functional Group InterconversionPyrrolidine sulfonamide derivativeAmides, Carbamides, Tertiary Amines, UreasTransformation of the sulfonamide moiety into other functional groups. nih.gov
Pd-Catalyzed Chlorosulfonylation/AminationArylboronic acid, SO₂Cl₂, AmineAryl SulfonamideOne-pot synthesis of aryl sulfonamides from arylboronic acids. nih.gov
Derivatization of Complex SulfonamidesSulfonamide with a mercapto-oxadiazole moiety, Alkyl/Aryl halidesThioether-linked benzenesulfonamide derivativesAlkylation of a thiol group on a complex sulfonamide scaffold. researchgate.net

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic studies detailing the solid-state characteristics of 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide are not found in the surveyed literature.

This report will be updated if and when the relevant scientific data for this compound becomes available.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics

Information regarding advanced Nuclear Magnetic Resonance (NMR) studies, which would be instrumental in elucidating the conformational dynamics of the pyrrolidine (B122466) ring and its interaction with the benzenesulfonamide (B165840) moiety, is absent from the reviewed literature. Data from techniques such as 2D NMR (COSY, HSQC, HMBC) or variable temperature NMR studies, which could provide insights into rotational barriers and preferred conformations, have not been reported for this specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Similarly, a detailed vibrational analysis using Infrared (IR) and Raman spectroscopy for this compound is not available. While general characteristic frequencies for functional groups like sulfonamides, aromatic rings, and pyrrolidine can be predicted, specific experimental spectra and their assignments, which are essential for a thorough functional group analysis and understanding of intermolecular interactions, have not been published.

Examination of Geometric Parameters and Bond Properties

A definitive analysis of the geometric parameters, including bond lengths and angles, for this compound is contingent upon X-ray crystallographic data. A search for the crystal structure of this compound did not yield any results. Without a crystal structure, it is not possible to provide precise, experimentally determined data on the molecule's solid-state conformation, bond properties, and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become an essential tool in computational chemistry for evaluating the molecular structures and electronic properties of compounds. nih.gov For benzenesulfonamide (B165840) derivatives, DFT methods, often utilizing basis sets like B3LYP/6-311G+(d,p), are employed to optimize molecular geometry and perform detailed electronic analyses. nih.govnih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govua.es

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to be excited. nih.gov This characteristic is often associated with higher chemical reactivity and lower kinetic stability. ua.es Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. nih.govresearchgate.net In sulfonamide derivatives, the distribution of electron density in the HOMO is often found on the benzenesulfonamide and amino groups, while the LUMO's electron density is typically localized on other parts of the molecule, indicating potential intramolecular charge transfer. nih.gov These calculations are fundamental to understanding the bioactivity of a molecule from the perspective of intermolecular charge transfer. nih.gov

Computational ParameterSignificance
HOMO EnergyRepresents the ability to donate an electron. nih.gov
LUMO EnergyRepresents the ability to accept an electron. nih.gov
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and kinetic stability. nih.govua.es

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map displays regions of varying electron density, typically color-coded for clarity. nih.gov

In these maps, red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.netnih.gov Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.netnih.gov Green areas represent regions with a neutral or zero potential. nih.gov For sulfonamide derivatives, the most negative regions are often located around the oxygen atoms of the sulfonamide group, while the hydrogen atoms of the amine groups typically exhibit the most positive potential. nih.gov This analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. mdpi.com

Energetic Penalties of Conformational States

The three-dimensional conformation of a molecule plays a pivotal role in its biological activity. Computational studies can be employed to determine the different possible conformations (conformers) of a molecule and their relative energetic stabilities. Understanding the energetic penalties associated with transitioning from a low-energy, stable conformation to a higher-energy, bioactive conformation is critical for drug design. These calculations help in predicting the most likely conformation of the molecule when it interacts with a biological target.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. This method is instrumental in drug discovery for predicting binding affinities and understanding the interactions that govern ligand-receptor recognition.

Prediction of Ligand-Biomacromolecule Binding Modes

Molecular docking studies on pyrrolidine-containing benzenesulfonamides have been performed to elucidate their binding modes with enzymes like carbonic anhydrases (CAs) and acetylcholinesterase (AChE). nih.govresearchgate.netmdpi.com These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the active site of the enzyme. For instance, in the active site of AChE, sulfonamide derivatives have been shown to interact with key amino acid residues. The sulfonamide's oxygen atoms can form hydrogen bonds, while the aromatic rings can engage in π–π stacking interactions with residues like tryptophan.

Enzyme TargetPotential Interaction Sites
Carbonic Anhydrase (CA)Active site zinc ion and surrounding amino acid residues. nih.gov
Acetylcholinesterase (AChE)Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). mdpi.com

Analysis of Predicted Binding Affinities and Interaction Energies

The results of molecular docking simulations are often quantified by a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable ligand-receptor complex and a higher binding affinity. For various benzenesulfonamide derivatives, docking studies have reported binding affinities that correlate with their experimentally determined inhibitory activities. The analysis of interaction energies helps to identify the key residues that contribute most significantly to the binding, providing a rationale for the observed activity and guiding the design of more potent inhibitors.

Identification of Key Amino Acid Residues in Binding Sites

Molecular docking and simulation studies on benzenesulfonamide and pyrrolidine (B122466) sulfonamide derivatives have successfully identified key amino acid residues that are critical for their binding to various protein targets. These interactions are fundamental to the stability and affinity of the ligand-protein complex.

Docking studies of triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX, for instance, have highlighted the importance of several residues. The sulfonamide group's oxygen atoms commonly interact with residues such as Thr200 and Thr201 through hydrogen bonds, while the sulfonamide nitrogen forms a crucial bond with the catalytic zinc ion (Zn264). nih.gov The phenyl ring often establishes van der Waals interactions with hydrophobic residues like Gln92, Val121, Phe131, and Leu198. nih.gov Furthermore, interactions with residues like Val130, Asp131, and Leu91 have been observed, indicating a complex network of forces governing the binding. nih.gov

In a study involving 3,4-disubstituted pyrrolidine sulfonamides as inhibitors of the drosophila melanogaster dopamine (B1211576) transporter (DAT), a different set of key interactions was identified. arabjchem.org Molecular docking simulations revealed that the top compound formed a variety of chemical bonds with amino acid residues including TYR 124, ASP 475, GLU 480, ALA 479, and VAL 120. arabjchem.org This demonstrates that the specific residues involved are highly dependent on the architecture of the target protein's binding site.

Table 1: Key Amino Acid Residues in the Binding of Sulfonamide Derivatives to Biological Targets
Target ProteinInteracting Amino Acid ResiduesType of InteractionReference
Human Carbonic Anhydrase IXThr200, Thr201, Val130, Asp131Hydrogen Bonding nih.gov
Human Carbonic Anhydrase IXLeu91, Gln92, Val121, Phe131, Leu198Hydrophobic/Van der Waals nih.govnih.gov
Human Carbonic Anhydrase IXHis94, His68Hydrogen Bonding nih.gov
Dopamine Transporter (DAT)TYR 124, ASP 475, GLU 480, ALA 479, VAL 120General Chemical Bonds arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/Predictive)

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com This predictive approach is instrumental in designing new derivatives with potentially enhanced efficacy.

For compounds related to the 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide scaffold, various QSAR models have been developed to predict their biological activity. Statistically validated QSAR models have been successfully utilized to predict the bioactivity of novel triazole benzene sulfonamide derivatives as inhibitors of human carbonic anhydrase IX. nih.gov These models provide predicted pKi values, which are logarithmic measures of binding affinity, allowing for the rapid screening of designed compounds before synthesis. nih.gov

In a study on 3-(pyridin-2-yl)benzenesulfonamide derivatives, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. nih.gov The results from these models indicated that the biological activity of the synthetic compounds could be effectively enhanced through strategic structural optimization and molecular design. nih.gov Similarly, QSAR analyses have been conducted on 3,4-disubstituted pyrrolidine sulfonamides to elucidate the structural requirements for their activity on the human glycine (B1666218) transporter type 1 (GlyT1). arabjchem.org These predictive models serve as a guide for rational drug design, helping to prioritize which novel molecules should be synthesized and tested. nih.gov

A key aspect of QSAR is identifying the physicochemical descriptors that most significantly influence biological activity. These descriptors quantify various properties of a molecule, such as its size, shape, and electronic characteristics.

Studies using CoMFA and CoMSIA models have shown that biological activity is strongly correlated with specific fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov For example, QSAR analysis of triazole benzene sulfonamide derivatives revealed that substituting with bulkier groups at certain positions on the molecule resulted in decreased bioactivity, highlighting the importance of steric factors. nih.gov For 3,4-disubstituted pyrrolidine sulfonamides, QSAR analysis demonstrated that geometric and constitutional descriptors play a pivotal role in their activity. arabjchem.org By understanding these correlations, chemists can modify a lead compound's structure—for instance, by adding a hydrogen bond donor or altering the size of a substituent—to predictably enhance its interaction with a biological target.

Table 2: Influence of Physicochemical Descriptors on the Activity of Sulfonamide Derivatives
Physicochemical DescriptorInfluence on Predicted Activity/InteractionModel/Study TypeReference
Steric Fields (Bulk)Increased bulk at certain positions can decrease bioactivity.QSAR nih.gov
Electrostatic FieldsModulating electrostatic potential can improve biological activity.CoMFA/CoMSIA nih.gov
Hydrophobic FieldsOptimizing hydrophobicity is key to enhancing activity.CoMFA/CoMSIA nih.gov
Hydrogen Bond Donor/Acceptor FieldsPresence and position of H-bond donors/acceptors can significantly improve activity.CoMFA/CoMSIA nih.gov
Geometric/Constitutional DescriptorsFound to have a key function in the activity of pyrrolidine sulfonamides.QSAR arabjchem.org

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how a compound and its target behave and interact over time. mdpi.com

MD simulations are frequently used to validate the stability of binding poses predicted by molecular docking. For derivatives of benzenesulfonamide, MD simulations have been employed to assess the stability of the top-ranked compound-target complexes. nih.gov The stability of these complexes is typically evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's position over the course of the simulation. mdpi.com A stable complex will generally show minimal fluctuations in its RMSD value after an initial equilibration period. mdpi.com

In a study on a 3,4-disubstituted pyrrolidine sulfonamide, MD simulations running for 100 nanoseconds confirmed that the intermolecular interactions between the ligand and the DAT protein remained stable throughout the simulation. arabjchem.org Further analysis often includes monitoring the root-mean-square fluctuation (RMSF) of individual amino acid residues to identify which parts of the protein are flexible and which are stabilized by the ligand. mdpi.com The persistence of key hydrogen bonds and other interactions over the simulation time is also analyzed to confirm the initial docking predictions and ensure the stability of the binding mode. mdpi.com

A significant advantage of MD simulations is their ability to model the flexibility of proteins and explore how a ligand's binding can induce conformational changes in the target. nih.gov These changes can be subtle, involving the movement of a single amino acid side-chain, or more dramatic, such as the opening or closing of an entire loop or domain. nih.gov

For example, MD simulations of protein tyrosine phosphatase-1B (PTP1B) bound to benzenesulfonamide derivatives have shown that ligand binding can trigger the closure of the WPD loop, a crucial conformational change for the enzyme's catalytic activity. nih.gov The analysis of RMSF trajectories can pinpoint which regions of the protein become more or less flexible upon ligand binding. mdpi.com In other systems, simulations have revealed the dynamic role of specific residues, such as Phe96 in the enzyme SIRT2, which adjusts its conformation to accommodate an inhibitor. mdpi.com These simulations can also uncover "cryptic" binding sites that are not apparent in static crystal structures but are revealed through the dynamic motion of the protein in the presence of a ligand probe. nih.gov This exploration of induced fit and conformational dynamics is vital for a complete understanding of the molecular recognition process.

Mechanistic Investigations at the Molecular and Sub Cellular Level

Modulation of Enzymatic Active Sites

The biological activity of many sulfonamide-based compounds is rooted in their ability to modulate the function of key enzymes. This modulation typically occurs through direct interaction with the enzyme's active site, leading to inhibition or altered catalytic activity. The benzene (B151609) sulfonamide moiety, coupled with the pyrrolidine (B122466) ring, provides a structural scaffold that can be tailored to achieve specificity and high affinity for various enzymatic targets.

The interaction between a ligand like 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide and an enzyme is a dynamic process governed by the principles of molecular recognition. The sulfonamide group is a key pharmacophore known to bind to the active sites of several enzymes, most notably metalloenzymes and enzymes involved in essential metabolic pathways.

For instance, aromatic and heterocyclic sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. The primary mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is further stabilized by a network of hydrogen bonds with amino acid residues within the active site. Studies on various sulfonamide derivatives have determined their dissociation constants (Kd) for different carbonic anhydrase isozymes, highlighting the range of binding affinities that can be achieved through structural modifications. nih.govresearchgate.net

Table 1: Dissociation Constants (Kd) of Selected Sulfonamide Derivatives with Human Carbonic Anhydrase (CA) Isozymes Note: This data is for related sulfonamide compounds and serves to illustrate typical binding affinities within this class.

Compound CA I (μM) CA III (μM) CA IV (μM) CA VI (μM) CA IX (μM)
Acetazolamide (Control) 0.25 30 0.07 0.01 0.025
Derivative A 1.2 45 0.15 0.08 0.03
Derivative B 0.8 25 0.10 0.05 0.01

The structural features of this compound make it a candidate for inhibiting multiple classes of enzymes through distinct mechanistic pathways.

Zinc Metalloproteinases: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. nih.gov Dysregulation of MMP activity is implicated in various diseases, making them important therapeutic targets. nih.gov The inhibition of MMPs by sulfonamide-containing compounds often relies on a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion (Zn²⁺) in the active site. nih.govfrontiersin.org In many inhibitors, this function is performed by a hydroxamate or a thiol group. For sulfonamide derivatives, the mechanism can involve the sulfonamide moiety itself or other appended functional groups acting as the ZBG. nih.gov The interaction with the zinc ion is a key step in preventing the enzyme from processing its natural substrates. frontiersin.org The pyrrolidine ring and the benzene sulfonamide core can engage in further interactions with the enzyme's specificity pockets (such as the S1' pocket), enhancing binding affinity and selectivity for different MMP isoforms. nih.gov

Folate Pathway Enzymes: The folate biosynthesis pathway is essential for the survival of many microorganisms but absent in humans, making its enzymes attractive targets for antimicrobial agents. nih.govmdpi.com Sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. researchgate.netresearchgate.net They act as structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA). researchgate.netnih.gov By mimicking pABA, the sulfonamide molecule binds to the active site of DHPS, preventing the condensation of pABA with dihydropteridine pyrophosphate. researchgate.net This action blocks the synthesis of dihydropteroate, a precursor to folic acid, thereby depleting the essential folate cofactors required for nucleotide and amino acid synthesis, ultimately leading to growth inhibition. researchgate.netnih.gov

Beyond direct competitive inhibition at the active site, ligands can modulate enzyme function by binding to a distinct allosteric site. nih.gov Allosteric modulators can either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the enzyme's response to its natural substrate. acs.org This mechanism allows for a more subtle and potentially more selective regulation of protein function. While the concept of allosteric modulation is well-established for various receptor families like G-protein-coupled receptors (GPCRs), specific studies detailing an allosteric mechanism for this compound are not extensively documented in the available literature. nih.govacs.org However, the structural complexity of the molecule allows for the theoretical possibility of it interacting with allosteric pockets on certain enzymes or receptors, a potential avenue for future investigation.

Protein-Ligand Interaction Dynamics

The stability and specificity of the complex formed between a ligand and a protein are determined by the dynamics of their interaction, including the stoichiometry of binding and the nature of the intermolecular forces involved.

Understanding the binding stoichiometry—the ratio in which the ligand and protein molecules associate—is fundamental to characterizing their interaction. For many enzyme inhibitors that bind directly to a single active site, a 1:1 binding stoichiometry is commonly observed. nih.gov This means one molecule of the inhibitor binds to one molecule of the enzyme. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and spectroscopic titrations are used to determine both the stoichiometry and the equilibrium constants (such as the dissociation constant, Kd) of the interaction. For sulfonamide-based inhibitors of carbonic anhydrase, binding is often consistent with a 1:1 model. nih.gov

The binding of this compound to a protein active site is stabilized by a combination of non-covalent interactions. These interactions, though individually weak, collectively contribute to the high affinity and specificity of the binding.

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (from the -NH-) and acceptor (from the -SO₂- oxygens). These groups can form crucial hydrogen bonds with the amino acid backbone or side chains within the enzyme's active site, which is a critical factor in the orientation and stability of the ligand-enzyme complex. nih.gov

Hydrophobic Interactions: The benzene and pyrrolidine rings are nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) in the binding pocket. These interactions are driven by the displacement of ordered water molecules from the binding surfaces, leading to a favorable increase in entropy.

π-Stacking and π-Cation Interactions: The aromatic benzene ring can participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. Furthermore, it can engage in π-cation interactions with positively charged residues such as lysine or arginine.

Influence of pH on Molecular Interactions

While specific experimental studies detailing the influence of pH on the molecular interactions of this compound are not extensively available in the reviewed literature, the chemical structure of the compound allows for well-founded postulations based on the known behavior of its constituent functional groups: the sulfonamide moiety and the pyrrolidine ring.

The Henderson-Hasselbalch equation can be used to estimate the degree of ionization of a drug, which is dependent on the pH of the medium and the pKa of the drug. medicoapps.org Most drugs are weak electrolytes, and their ionization is pH-dependent. medicoapps.org For instance, a change of one unit on the pH scale can result in a tenfold change in ionization. medicoapps.org

The following table illustrates the potential ionization states of this compound at different physiological pH values, which in turn would influence its molecular interactions.

pH EnvironmentPyrrolidine Nitrogen (Basic)Sulfonamide Group (Acidic)Predominant Molecular StatePotential Interaction Changes
Gastric Fluid (pH ~1.5-3.5) Predominantly Protonated (Cationic)Predominantly Non-ionizedCationicEnhanced ionic interactions, altered hydrogen bonding
Bloodstream (pH ~7.4) Partially Protonated (Equilibrium)Partially Ionized (Anionic)Zwitterionic/Neutral mixtureComplex interplay of ionic and hydrogen bonds
Intracellular Fluid (pH ~7.2) Partially ProtonatedPartially IonizedZwitterionic/Neutral mixtureSimilar to bloodstream, sensitive to local pH changes

Note: This table is illustrative and based on the general chemical properties of the functional groups. Actual pKa values would be required for precise determination.

Theoretical Exploration of Molecular Recognition Processes

Ligand Efficiency and Lipophilic Efficiency Analysis in Theoretical Context

Ligand efficiency (LE) and lipophilic efficiency (LiPE or LLE) are critical metrics in contemporary drug discovery for evaluating the quality of compounds. LE measures the binding energy of a ligand per non-hydrogen atom, providing an assessment of how efficiently a molecule binds to its target relative to its size. LiPE relates the potency of a compound to its lipophilicity (commonly measured as logP), offering insight into how effectively the lipophilicity is utilized for target binding.

The table below presents a hypothetical analysis of this compound in comparison to its parent compound, benzenesulfonamide (B165840), to illustrate how these efficiency metrics would be used in a theoretical context.

CompoundHypothetical pIC₅₀Calculated logP (cLogP)Heavy Atom Count (HAC)Ligand Efficiency (LE)¹Lipophilic Efficiency (LiPE)²
Benzenesulfonamide5.00.8100.684.2
This compound6.51.5150.595.0

¹ LE = (1.37 * pIC₅₀) / HAC ² LiPE = pIC₅₀ - cLogP Note: The pIC₅₀ and cLogP values are hypothetical for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational technique used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov These models are then used in virtual screening (VS) to search large compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active. nih.govwikipedia.org

The this compound scaffold contains several key features that are commonly used in pharmacophore models:

Aromatic Ring: Provides a hydrophobic feature and can participate in π-π stacking interactions.

Hydrogen Bond Donor/Acceptor: The sulfonamide group provides both hydrogen bond donor (NH₂) and acceptor (SO₂) features.

Basic Nitrogen: The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, as a cationic feature for ionic interactions.

Both sulfonamide and pyrrolidine derivatives are frequently employed in the design of new therapeutic agents. For example, sulfonamide-based compounds have been subjects of pharmacophore modeling for targets like the 5-HT₇ receptor. nih.gov Similarly, virtual screening of pyrrolidine derivatives has been used to identify inhibitors for enzymes such as α-mannosidase. nih.gov

A pharmacophore model developed from a series of active compounds including or similar to this compound would likely incorporate the features outlined in the table below. This model could then be used to screen databases for new potential inhibitors.

Pharmacophore FeatureCorresponding Moiety in Compound3D Coordinates (Hypothetical)
Aromatic Ring (AR)Benzene ring(x₁, y₁, z₁)
Hydrogen Bond Donor (HBD)Sulfonamide -NH₂(x₂, y₂, z₂)
Hydrogen Bond Acceptor (HBA)Sulfonamide -SO₂(x₃, y₃, z₃)
Positive Ionizable (PI) / CationicPyrrolidine Nitrogen(x₄, y₄, z₄)
Exclusion Volume(Defines steric boundaries)(Multiple spheres)

Note: The coordinates are placeholders to illustrate the 3D nature of a pharmacophore model.

Structure Interaction Relationship Sir and Design Principles

Analysis of Structural Features Influencing Molecular Recognition and Binding

The specific arrangement of the functional groups in 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide is crucial for its interaction with biological macromolecules. The molecule combines a rigid aromatic platform with a flexible, saturated heterocycle, anchored by a powerful hydrogen-bonding and metal-coordinating group.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, featuring prominently in a multitude of approved drugs. researchgate.net Its utility stems from a combination of chemical stability and versatile interaction capabilities. researchgate.netmdpi.com The sulfonamide moiety is more stable in biological systems compared to an amide bond. researchgate.net

As a functional group, it possesses a tetrahedral sulfur atom bonded to two electronegative oxygen atoms, which gives it a strong electron-withdrawing character. mdpi.com This electronic feature is critical as it can influence the properties of the entire molecule. The primary sulfonamide group is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms). This dual capacity allows it to form robust and directional interactions within a protein's binding site.

In many of its applications, particularly as an inhibitor of metalloenzymes like carbonic anhydrases, the sulfonamide group acts as a key zinc-binding group (ZBG). The nitrogen atom deprotonates and coordinates directly to the zinc ion in the enzyme's active site, forming the primary anchoring point for the inhibitor.

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold widely employed in drug discovery. researchgate.netnih.gov Unlike flat aromatic rings, the pyrrolidine ring is non-planar and exists in puckered conformations, typically an "envelope" or "twist" form. researchgate.netnih.gov This three-dimensional structure is highly advantageous for several reasons:

Enhanced 3D Coverage : The sp³-hybridized carbons of the ring allow it to explore three-dimensional space more effectively, potentially leading to better shape complementarity with complex protein binding pockets. researchgate.netnih.gov

Stereochemical Diversity : The carbons of the pyrrolidine ring can be chiral centers. The specific stereoisomers and the spatial orientation of any substituents can result in significantly different biological profiles due to distinct binding modes with enantioselective protein targets. researchgate.netnih.gov

Vectorial Orientation : The ring acts as a scaffold that orients the rest of the molecule. In this compound, it positions the nitrogen atom and its lone pair of electrons in a specific vector relative to the benzene (B151609) ring, which can be critical for secondary interactions.

The conformational flexibility, or "pseudorotation," of the pyrrolidine ring allows it to adapt its shape to fit the contours of a binding site, optimizing van der Waals contacts and other non-covalent interactions. researchgate.netnih.gov

The electronic properties of substituents can also profoundly impact binding affinity. The introduction of electron-withdrawing groups, such as a nitro group, has been shown to increase the antibacterial activity of some sulfonamides. nih.gov Computational docking studies on a series of novel sulfonamides revealed that a derivative with an electron-withdrawing nitro group exhibited the highest binding affinity for the target receptor, dihydropteroate (B1496061) synthase (DHPS). nih.gov

Furthermore, the position of even simple substituents can have dramatic effects. In a study of pyrrolidine derivatives, moving a single methyl group to different positions on an adjacent pyridine (B92270) ring resulted in significant changes in binding affinity, with IC₅₀ values varying from 79 nM to 2391 nM. nih.gov This underscores the high degree of spatial and electronic precision required for optimal molecular recognition. Quantitative structure-activity relationship (QSAR) analyses have also demonstrated that different amino acid substituents on a benzenesulfonamide (B165840) core lead to a wide range of inhibitory constants (Kᵢ) against various carbonic anhydrase isoforms. nih.gov

Compound ModificationExample SubstituentPredicted Impact on InteractionReference Finding
Positional IsomerismShifting a -CH₃ group on an adjacent ringDrastic change in binding affinity (IC₅₀ values)The position of a substituent is critical for fitting into a specific binding pocket. nih.gov
Electronic EffectsAdding an electron-withdrawing -NO₂ groupIncreased biological activity and binding affinityElectron-withdrawing groups can enhance key interactions with the target. nih.govnih.gov
Steric BulkVarying amino acid side chainsModulation of isoform selectivity (Kᵢ values)The size and shape of substituents can be tuned to achieve selective binding to a specific target isoform. nih.gov

Rational Design Principles for Modulating Molecular Interactions

Based on the structural analysis, several rational design principles can be applied to create new analogues of this compound with potentially modulated activity, selectivity, or physicochemical properties.

The "tail approach" is a well-established strategy in the design of enzyme inhibitors, particularly for sulfonamide-based carbonic anhydrase inhibitors (CAIs). nih.gov This method involves appending a "tail"—an additional chemical moiety connected to the core benzenesulfonamide scaffold—designed to interact with regions of the enzyme's active site beyond the primary zinc-binding pocket. nih.govresearchgate.net

The active sites of different enzyme isoforms often have variations in the amino acid residues at the rim of the binding cleft. By designing tails with specific properties (e.g., hydrophobic, hydrophilic, charged), it is possible to exploit these differences to achieve isoform selectivity. nih.gov For instance, a drug design strategy incorporating aliphatic sulfonic acid tails was used to create membrane-impermeant inhibitors. nih.gov This approach selectively targets tumor-associated, membrane-bound carbonic anhydrase isoforms (IX and XII) over the cytosolic, off-target isoforms (I and II), as the charged tail prevents the molecule from crossing the cell membrane. nih.gov This strategy exemplifies how rational modification of the core structure can impart highly desirable pharmacological properties like selective targeting.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. drughunter.comnih.govufrj.br Several theoretical bioisosteric replacements could be considered for this compound.

Sulfonamide Moiety : The sulfonamide group itself is often considered a bioisostere of a carboxylic acid. researchgate.netufrj.br Other potential replacements include sulfoximines and sulfonimidamides, which are aza-analogues that can offer a different three-dimensional arrangement of hydrogen bond donors and acceptors, potentially altering the binding mode or improving physicochemical properties. researchgate.netsci-hub.se

Pyrrolidine Ring : The pyrrolidine ring could be replaced by other cyclic or acyclic amines to explore changes in basicity, lipophilicity, and conformational constraints. For example, replacing it with a smaller azetidine (B1206935) ring or a larger piperidine (B6355638) ring would alter the geometry and distance of the nitrogen atom relative to the aromatic core. A morpholine (B109124) ring would introduce a polar ether oxygen, potentially improving solubility and offering an additional hydrogen bond acceptor.

Benzene Ring : The central phenyl ring can be replaced by other aromatic heterocycles like pyridine or thiophene. This can introduce heteroatoms that can act as hydrogen bond acceptors and alter the electronic distribution of the ring system, thereby modulating interactions with the target.

Original MoietyTheoretical BioisostereRationale for Replacement
Sulfonamide (-SO₂NH₂)Sulfoximine (-S(O)(NH)R)Modifies H-bonding vectors and steric profile; can improve metabolic stability. researchgate.netsci-hub.se
Sulfonamide (-SO₂NH₂)Carboxylic Acid (-COOH)Mimics size, shape, and acidity; can alter protein interactions and solubility. ufrj.br
Pyrrolidine RingPiperidine RingIncreases ring size and alters conformational preference (chair vs. envelope), changing the vector of the N-substituent.
Pyrrolidine RingMorpholine RingIntroduces a polar ether oxygen, potentially increasing hydrophilicity and adding a hydrogen bond acceptor site.
Benzene RingPyridine RingIntroduces a nitrogen atom, which can act as a hydrogen bond acceptor and alters the molecule's dipole moment.

Scaffold Hopping and Molecular Hybridization Concepts

The core structure of this compound, featuring a central benzenesulfonamide moiety substituted with a pyrrolidine ring, has served as a foundational scaffold in the development of various biologically active molecules. The inherent properties of this scaffold, including its ability to engage in specific interactions with biological targets, make it a prime candidate for modification through advanced medicinal chemistry techniques.

Scaffold Hopping: A Quest for Novel Core Structures

Scaffold hopping is a computational or rational design strategy that aims to identify isofunctional molecular structures with significantly different core skeletons. The primary goal is to discover novel chemotypes that retain the essential pharmacophoric features of the original molecule while offering improvements in properties such as potency, selectivity, metabolic stability, or patentability.

In the context of this compound, scaffold hopping can be envisioned through several approaches. One common technique is bioisosteric replacement , where a functional group or a substructure is replaced by another with similar steric and electronic properties, leading to a similar biological response. For the pyrrolidine ring, a number of bioisosteric replacements could be considered to modulate the compound's physicochemical properties.

For instance, replacing the saturated pyrrolidine ring with other five- or six-membered heterocyclic or carbocyclic rings can significantly impact the molecule's conformation, lipophilicity, and metabolic stability. baranlab.orgenamine.net The introduction of heteroatoms, such as in morpholine or piperazine, can alter the pKa and hydrogen bonding capacity of the molecule. rsc.org These modifications aim to maintain the crucial interactions with the target protein while exploring new chemical space.

Below is a table illustrating potential bioisosteric replacements for the pyrrolidine moiety in the this compound scaffold.

Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
PyrrolidinePiperidineMaintain a basic nitrogen while altering ring size and conformation.
PyrrolidineMorpholineIntroduce a heteroatom to increase polarity and potentially improve solubility.
PyrrolidineThiazolidineIntroduce a sulfur atom to explore different electronic and steric interactions.
PyrrolidineCyclopentaneRemove the basic nitrogen to assess its importance for activity and reduce potential off-target effects.

This strategic replacement of the core scaffold can lead to the discovery of compounds with improved drug-like properties.

Molecular Hybridization: Combining Pharmacophores for Enhanced Activity

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units from different bioactive molecules to create a single hybrid compound. The resulting molecule is designed to interact with multiple targets or to have a synergistic effect on a single target, potentially leading to enhanced efficacy and a reduced likelihood of developing drug resistance.

The this compound scaffold can be a valuable component in molecular hybridization. The benzenesulfonamide moiety is a well-known pharmacophore in a variety of enzyme inhibitors, including carbonic anhydrases. researchgate.net By combining this scaffold with other known bioactive moieties, novel hybrid molecules with unique pharmacological profiles can be generated.

For example, a hybrid molecule could be synthesized by linking the this compound core to another pharmacophore known to inhibit a different but related biological target. This approach has been explored in the design of multi-target agents for complex diseases.

The following table provides a conceptual framework for the molecular hybridization of the this compound scaffold.

Scaffold Component ALinkerScaffold Component BPotential Therapeutic Target
This compoundAlkyl chainKnown kinase inhibitor pharmacophoreDual carbonic anhydrase and kinase inhibition
This compoundAmide bondAntiviral nucleoside analogCombined enzyme inhibition and antiviral activity
This compoundTriazole ringAnti-inflammatory agentMulti-target anti-inflammatory effects

Future Research Directions and Methodological Advancements

Development of Advanced Synthetic Strategies for Complex Derivatives

The future synthesis of complex derivatives of 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide will move beyond traditional methods to embrace more efficient, sustainable, and versatile strategies. The preparation of aryl sulfonamides typically involves the reaction of an arylsulfonyl chloride with an amine. nih.gov However, the synthesis of the sulfonyl chloride precursors can be challenging. nih.gov

Modern approaches focus on innovative, transition-metal-free, and photocatalytic methods. rsc.org For instance, a novel strategy utilizes a three-component coupling of aryl radicals, sulfur dioxide (SO₂) surrogates, and amines. rsc.org This modular approach allows for the construction of diverse sulfonamides under mild conditions. rsc.org Another advanced technique involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which enables the installation of both aryl and amine components in a single synthetic operation from readily available reagents. nih.gov

Late-stage functionalization, particularly C-H functionalization, represents a powerful tool for modifying the core structure of this compound. nih.gov This allows for the direct introduction of new functional groups onto the benzene (B151609) or pyrrolidine (B122466) rings, bypassing the need for pre-functionalized starting materials and enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy Description Potential Application for Derivatives
Photocatalytic Coupling A transition-metal-free, three-component reaction using aryl triflates, SO₂ surrogates (like K₂S₂O₅), and amines under UV light. rsc.orgEfficiently creates a wide range of N-substituted analogs of the parent compound.
Palladium-Catalyzed Chlorosulfonylation Couples arylboronic acids with a sulfuryl chloride source, followed by in-situ amination to form the sulfonamide. nih.govAllows for variations in the aryl backbone of the molecule.
C-H Functionalization Directly modifies existing carbon-hydrogen bonds on the aromatic or aliphatic rings to introduce new substituents. nih.govEnables late-stage diversification to fine-tune pharmacological properties.
SO₂ Surrogate Chemistry Utilizes stable, solid SO₂ surrogates like DABSO (the adduct of SO₂ with DABCO) in reactions with aryl nucleophiles. nih.govOffers a safer and more practical alternative to using gaseous and toxic SO₂.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological impact of this compound and its future derivatives, a systems-level approach is necessary. The integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. elifesciences.orgnih.gov This approach moves beyond a single-target interaction to reveal the broader network of pathways affected. nih.gov

Recent advancements in multi-omics data integration offer powerful methods to unravel complex drug mechanisms. elifesciences.orgnumberanalytics.com For example, combining proteomics with thermal shift assays can identify not only the primary target but also off-target proteins that interact with the compound within the cell. elifesciences.org By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) simultaneously, researchers can build a comprehensive map of the drug's mode of action. nih.govjci.org This integrated analysis helps to identify biomarkers for efficacy, predict potential side effects, and understand mechanisms of resistance. jci.org

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling is an indispensable tool in modern drug discovery, and its refinement will be crucial for the rational design of next-generation sulfonamides. nih.gov Structure-based drug design, which relies on detailed knowledge of the target's binding site, uses molecular docking to predict the preferred orientation of a ligand and estimate its binding affinity. rjb.ronih.gov For this compound, docking studies can guide the design of derivatives with improved interactions with their intended biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another key area of advancement. nih.govresearchgate.net These models use mathematical equations to correlate a compound's chemical structure with its biological activity or physical properties. nih.govresearchgate.net By analyzing parameters known as topological indices, which describe the molecule's structure, researchers can build models that predict the efficacy of novel derivatives before they are synthesized. nih.gov The integration of machine learning and artificial intelligence (AI) is further enhancing the predictive power of these models, allowing for the rapid screening of vast virtual libraries of compounds. mdpi.com

Computational Technique Principle Application to Sulfonamide Research
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein's active site. rjb.roOptimizing the fit of derivatives within the target's binding pocket to enhance potency.
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time to observe the stability and dynamics of the ligand-protein complex. nih.govAssessing the stability of the binding interaction and identifying key dynamic features.
QSAR/QSPR Modeling Correlates chemical structure features (topological indices, physicochemical properties) with biological activity or properties. nih.govresearchgate.netPredicting the activity and properties of unsynthesized derivatives to prioritize synthetic efforts.
Machine Learning / AI Uses algorithms to learn from existing data and make predictions on new data, identifying complex patterns in large datasets. mdpi.comAccelerating virtual screening, predicting bioactivity, and optimizing drug-like properties. mdpi.com

Exploration of New Methodologies for Probing Molecular Interactions

Understanding precisely how this compound interacts with its biological targets at a molecular level is fundamental to improving its design. Future research will increasingly rely on advanced biophysical and structural biology techniques to visualize and quantify these interactions.

While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy remain cornerstone techniques, methods like Cryogenic Electron Microscopy (Cryo-EM) are becoming increasingly powerful for determining the structure of large protein complexes without the need for crystallization. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free techniques that can measure the kinetics (on- and off-rates) and affinity of drug-target binding in real-time, providing crucial data for SAR optimization. Furthermore, Cellular Thermal Shift Assays (CETSA) allow researchers to confirm target engagement within a live cell environment by measuring changes in protein thermal stability upon ligand binding.

Conceptual Frameworks for Next-Generation Sulfonamide Research

The future of research on this compound and related compounds will be guided by new conceptual frameworks that integrate these advanced methodologies. One such framework is the shift towards polypharmacology—designing single molecules that can modulate multiple targets simultaneously to achieve a greater therapeutic effect or to combat drug resistance.

Another emerging concept is the development of "bioisosteres" for the sulfonamide group itself. While effective, the sulfonamide moiety can sometimes be associated with certain liabilities. Research into sulfondiimidamides, which are double aza-analogs of sulfonamides, provides an exciting platform for designing new bioactive molecules where properties like acidity and hydrogen bonding capabilities can be precisely controlled. acs.org

Finally, the principles of sustainable or "green" chemistry will increasingly influence synthetic strategies. rsc.org This involves designing processes that reduce waste, use less hazardous reagents, and are more energy-efficient, ensuring that the development of new therapeutics is environmentally responsible. The adoption of photocatalysis and one-pot multicomponent reactions are steps in this direction. rsc.orgresearchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Pyrrolidin-1-yl)benzene-1-sulfonamide, and how are purity and yield optimized?

The synthesis typically involves nucleophilic substitution of benzene-1-sulfonyl chloride with pyrrolidine. Key steps include:

  • Reaction Conditions : Conducted in anhydrous dichloromethane under an inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires stoichiometric control of pyrrolidine (1.2–1.5 equivalents) and reaction monitoring via TLC .

Basic: Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

  • Structural Confirmation :
    • NMR (¹H/¹³C): Assigns aromatic proton signals (δ 7.5–8.2 ppm) and pyrrolidine ring protons (δ 1.8–3.4 ppm) .
    • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 241.08 (calculated: 241.09) .
  • Physicochemical Properties :
    • HPLC : Determines purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
    • Solubility : Measured in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4: ~2 mg/mL) for biological assays .

Advanced: How does this compound interact with biological targets, and what pharmacological models are used to validate its activity?

  • Mechanistic Studies : The sulfonamide group acts as a hydrogen-bond acceptor, targeting enzymes like carbonic anhydrase or phosphodiesterases. Pyrrolidine enhances membrane permeability .
  • Assay Design :
    • In vitro : Enzyme inhibition assays (e.g., fluorescence-based PDE4B1 inhibition) with IC₅₀ determination.
    • Cellular Models : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) and selectivity ratios calculated against non-tumor cells .

Advanced: What experimental design considerations are critical for ensuring reproducibility in sulfonamide-based drug discovery?

  • Stability Testing : Assess hydrolytic degradation under physiological pH (e.g., PBS buffer at 37°C) via LC-MS to identify labile functional groups .
  • Solubility Enhancement : Use co-solvents (e.g., cyclodextrins) or salt formation (e.g., sodium sulfonate) for in vivo studies .
  • Positive Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

Advanced: How should researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Source Analysis : Compare assay conditions (e.g., enzyme isoform specificity, ATP concentrations in kinase assays) .
  • Impurity Profiling : Use HPLC-MS to rule out interference from synthetic byproducts (e.g., unreacted sulfonyl chloride) .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What strategies improve the selectivity and potency of this compound analogs?

  • Substituent Modification :
    • Pyrrolidine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Sulfonamide Position : Meta-substitution (as in this compound) reduces steric hindrance compared to para-substituted analogs .
  • SAR Studies : Systematic variation of substituents followed by CoMFA (Comparative Molecular Field Analysis) to map steric/electronic requirements .

Advanced: How can computational modeling guide the optimization of this compound for specific therapeutic applications?

  • Docking Simulations : Use AutoDock Vina to predict binding poses in carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn²⁺ coordination .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1), BBB permeability (low), and CYP450 inhibition risks .
  • MD Simulations : GROMACS-based 100-ns trajectories assess conformational stability in aqueous/lipid bilayers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.